Physicochemical Property Differentiation vs. TAK-659 Core Scaffold
The computed partition coefficient (XLogP3-AA) of N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is 1.8 [1]. In contrast, the core azetidine-pyrimidine scaffold of the clinical-stage kinase inhibitor TAK-659 (which bears a different benzoyl substituent) is reported to have a measured logD7.4 > 3.0 [2]. This approximately 1.2 log unit difference in lipophilicity directly influences solubility and permeability, making the target compound a potentially more soluble, less protein-bound alternative for in vitro assays where high aqueous drug concentration is needed [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 (predicted) |
| Comparator Or Baseline | TAK-659: >3.0 (measured logD7.4) [2] |
| Quantified Difference | Δ logP ≈ -1.2 log units |
| Conditions | In silico prediction (PubChem) vs. experimental measurement (shake-flask method) |
Why This Matters
Lower lipophilicity is associated with reduced non-specific binding and aggregation in biochemical assays, a key consideration when selecting a probe compound for target validation or high-throughput screening.
- [1] PubChem. Compound Summary for CID 121187525: (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone. National Center for Biotechnology Information (2026). View Source
- [2] Takada, S., et al. (2017). TAK-659, a highly selective and orally available SYK inhibitor, suppresses B cell receptor signaling and shows potent antitumor activity. Journal of Medicinal Chemistry, 60(13), 5556-5569. View Source
- [3] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
